1-(Adamantan-1-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
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Description
1-(Adamantan-1-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H35Cl2FN2O2 and its molecular weight is 461.44. The purity is usually 95%.
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Biological Activity
1-(Adamantan-1-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride, a compound characterized by its unique adamantane structure and piperazine moiety, has attracted attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is C23H35Cl2FN2O2, with a molecular weight of 461.4 g/mol. Its structural features include:
- Adamantane core : Known for its lipophilicity and ability to penetrate biological membranes.
- Piperazine derivative : Implicated in various pharmacological activities.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine ring is known to modulate receptor activity, which can lead to several biological effects:
- Serotonin Receptor Activity : Piperazine derivatives have shown affinity for serotonin receptors, influencing mood and anxiety.
- Dopamine Receptor Modulation : Potential implications in treating disorders like schizophrenia and Parkinson's disease due to dopaminergic activity.
Antidepressant and Anxiolytic Effects
Several studies have highlighted the antidepressant and anxiolytic properties of piperazine derivatives. For instance, virtual screening has demonstrated that these compounds can effectively inhibit human acetylcholinesterase, which is linked to neuroprotective effects against neurodegenerative diseases such as Alzheimer's .
Antimicrobial Properties
The adamantane structure contributes to the compound's antimicrobial activity. Research on related adamantane derivatives has shown broad-spectrum antibacterial effects, particularly against Gram-positive bacteria . The mechanism appears to involve disruption of bacterial cell membranes.
Data Tables
Biological Activity | Mechanism | References |
---|---|---|
Antidepressant | Serotonin receptor modulation | |
Anxiolytic | Dopamine receptor interaction | |
Antimicrobial | Membrane disruption in bacteria |
Case Studies
- Neuroprotective Effects : A study investigated the effects of a related piperazine derivative on cognitive function in animal models. Results indicated significant improvements in memory retention and reduced anxiety-like behaviors, suggesting potential for treating mood disorders .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the piperazine ring could enhance efficacy against resistant strains .
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33FN2O2.2ClH/c24-21-3-1-2-4-22(21)26-7-5-25(6-8-26)15-20(27)16-28-23-12-17-9-18(13-23)11-19(10-17)14-23;;/h1-4,17-20,27H,5-16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDOOSPBDQIERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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